Nitrofurantoin sodium
Overview
Description
Nitrofurantoin sodium is a nitrofuran antibiotic primarily used to treat uncomplicated urinary tract infections . It is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria . This compound is converted by bacterial nitroreductases to electrophilic intermediates, which inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nitrofurantoin sodium involves the hydrolysis of 5-nitrofurfural diethyl ester in the presence of hydrochloric acid and purified water at 60-70°C . The hydrolyzed product is then reacted with aminohydantoin at 90-95°C under reflux conditions, with a catalyst and sodium chloride added to the mixture . The reaction product is washed with purified water until the pH is neutral, and the final product is obtained after drying .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for higher yield and reduced energy consumption . The process involves the use of reverse osmosis membrane reaction devices and precise temperature control to ensure complete hydrolysis and efficient reaction .
Chemical Reactions Analysis
Types of Reactions
Nitrofurantoin sodium undergoes several types of chemical reactions, including:
Reduction: This compound is reduced by bacterial nitroreductases to form electrophilic intermediates.
Oxidation: It can undergo oxidation reactions under certain conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Reduction: Bacterial nitroreductases are the primary agents for the reduction of this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions include various electrophilic intermediates that inhibit bacterial processes .
Scientific Research Applications
Nitrofurantoin sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nitrofuran chemistry and its reactivity.
Biology: This compound is used to investigate bacterial resistance mechanisms and the role of nitroreductases.
Industry: This compound is used in the development of new antibacterial agents and formulations.
Mechanism of Action
Nitrofurantoin sodium is reduced by bacterial flavoproteins to reactive intermediates that inactivate or alter bacterial ribosomal proteins . This leads to the inhibition of protein synthesis, aerobic energy metabolism, DNA, RNA, and cell wall synthesis . The compound targets multiple bacterial pathways, making it effective against a broad range of bacteria and reducing the likelihood of resistance development .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim/Sulfamethoxazole: Another antibiotic used to treat urinary tract infections.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Amoxicillin: A β-lactam antibiotic used for various bacterial infections.
Uniqueness
Nitrofurantoin sodium is unique due to its multiple mechanisms of action and its ability to target various bacterial processes simultaneously . This reduces the likelihood of bacterial resistance compared to other antibiotics that target a single pathway . Additionally, this compound is effective at lower pH levels, making it particularly useful for treating urinary tract infections .
Properties
IUPAC Name |
sodium;3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-oxo-4H-imidazol-5-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/q;+1/p-1/b9-3+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJQFFKYDCYIG-JSGFVSQVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N4NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67-20-9 (Parent) | |
Record name | Nitrofurantoin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80202308 | |
Record name | Nitrofurantoin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-87-5 | |
Record name | Nitrofurantoin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrofurantoin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITROFURANTOIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAL9M0T5LV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Nitrofurantoin sodium excreted from the body?
A: Research using a dog model demonstrated that after intravenous administration, this compound is primarily excreted in bile. [, ]. Significant biliary excretion was observed, with bile-to-blood drug ratios reaching approximately 200 []. Furthermore, the studies revealed that a significant portion of the Nitrofurantoin excreted in bile undergoes enterohepatic cycling, meaning it is reabsorbed from the intestines back into the bloodstream []. This cycling contributes to the drug's persistence in the body.
Q2: Does this compound administration impact bile flow?
A: Yes, studies show that this compound exhibits a hydrocholeretic effect, meaning it increases bile flow [, ]. This effect was observed in dogs following both intravenous and intraduodenal administration of the drug [, ]. The extent of bile flow increase correlated directly with the administered dose of this compound [, ]. Interestingly, the hydrocholeretic effect of this compound was found to be considerably stronger than that of dehydrocholic acid, a known choleretic agent [].
Q3: Is there evidence of saturation in the excretion of this compound?
A: Research suggests that the biliary and urinary systems have different saturation points for Nitrofurantoin excretion []. In dogs, the biliary excretion system, responsible for eliminating substances through bile, became saturated at a this compound dose of 24.0 mg/kg []. In contrast, the urinary system, responsible for eliminating substances through urine, reached saturation at a lower dose of 6.0 mg/kg []. This difference in saturation points highlights the importance of understanding the various elimination pathways involved in this compound excretion.
Q4: Does liver health influence this compound excretion?
A: Yes, liver function significantly impacts this compound excretion and its hydrocholeretic effect. In dogs with experimentally induced liver impairment using carbon tetrachloride (CCl4), both biliary excretion and the hydrocholeretic effect of this compound were drastically reduced compared to healthy animals []. This finding underscores the crucial role of the liver in processing and eliminating this compound.
Q5: What is the clinical significance of this compound's impact on sperm?
A: Research has shown that this compound can immobilize sperm at specific concentrations []. This finding led to its clinical application in a surgical setting. Intraoperative irrigation of the vas deferens (the duct that carries sperm) with this compound solutions resulted in temporary sterility in patients []. This approach provides a potential method for achieving short-term contraception.
Q6: How does this compound perform against bacteria commonly causing urinary tract infections?
A: In vitro studies have investigated the susceptibility of bacterial strains, particularly those frequently implicated in urinary tract infections (UTIs), to this compound []. This research involved testing the drug's efficacy against Klebsiella, Enterobacter, and Serratia species. The results provided valuable insights into the in vitro activity of this compound against these UTI-causing pathogens, guiding its clinical application in treating such infections.
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